BenchChemオンラインストアへようこそ!

Urease-IN-17

Urease Biscoumarin Structure-Activity Relationship

Urease-IN-17 is a biscoumarin-based non-nucleotide ENPP1 inhibitor (Ki=50 µM) and urease inhibitor (IC50=84.53 µM). Its moderate potency and 2-chlorophenyl substitution provide a defined reference point within a series of 21 analogs, enabling robust SAR and mechanistic studies. Suitable for agricultural or H. pylori research.

Molecular Formula C25H15ClO6
Molecular Weight 446.8 g/mol
CAS No. 4322-58-1
Cat. No. B3026036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrease-IN-17
CAS4322-58-1
Molecular FormulaC25H15ClO6
Molecular Weight446.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=CC=C3Cl)C4=C(C5=CC=CC=C5OC4=O)O)O
InChIInChI=1S/C25H15ClO6/c26-16-10-4-1-7-13(16)19(20-22(27)14-8-2-5-11-17(14)31-24(20)29)21-23(28)15-9-3-6-12-18(15)32-25(21)30/h1-12,19,27-28H
InChIKeyXJJPVDONOLMSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urease-IN-17 (CAS 4322-58-1): Biscoumarin-Derived Urease and ENPP1 Inhibitor for Mechanistic Studies


Urease-IN-17 (compound 9) is a biscoumarin derivative that functions as a non‑nucleotide inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1; Ki = 50 μM) [1] and also inhibits urease (IC50 = 84.53 μM for the Jack bean enzyme) [2]. The compound belongs to the biscoumarin class, characterized by a 3,3'-arylmethylene‑bis(4‑hydroxycoumarin) scaffold, and was originally synthesized and evaluated as part of a series of 21 biscoumarins with variable substituents at the C‑11 position [2].

Why Biscoumarin Urease Inhibitors Like Urease-IN-17 Cannot Be Swapped Arbitrarily


Within the biscoumarin class, urease inhibitory potency varies dramatically—from 15.06 μM to 91.35 μM—depending on the nature and electronic properties of the substituent at the C‑11 position [1]. This steep structure–activity relationship (SAR) means that substituting one biscoumarin for another without rigorous comparative data can lead to an unintended >5‑fold change in inhibitory activity. Consequently, Urease‑IN‑17 occupies a specific potency niche (84.53 μM) that is distinct from both the most potent analogs (e.g., compound 1, IC50 = 15.01 μM) and the standard inhibitor thiourea (IC50 = 21 mM), making it a defined reference point for mechanistic and SAR investigations [1].

Quantitative Differentiation of Urease-IN-17 Against Key Comparators and Standards


Urease-IN-17 Exhibits Moderate Urease Inhibition (IC50 84.53 μM) with Distinct SAR vs. the Most Potent Biscoumarin in the Same Study (IC50 15.01 μM)

In the original SAR study of 21 biscoumarins, Urease‑IN‑17 (compound 9) displayed an IC50 of 84.53 ± 0.037 μM, whereas the most potent analog, compound 1 (3,3'‑methylenebis‑4‑hydroxycoumarin), achieved an IC50 of 15.01 ± 0.0070 μM [1]. This direct head‑to‑head comparison within a single assay demonstrates that the 2‑chlorophenyl substitution present in Urease‑IN‑17 reduces urease inhibitory potency by approximately 5.6‑fold relative to the unsubstituted methylene bridge.

Urease Biscoumarin Structure-Activity Relationship

Urease-IN-17 Demonstrates 248‑Fold Higher Urease Potency than the Standard Inhibitor Thiourea in the Same Assay System

In the same in vitro assay, the standard urease inhibitor thiourea exhibited an IC50 of 21 mM (21,000 μM), whereas Urease‑IN‑17 achieved an IC50 of 84.53 μM [1]. This represents a 248‑fold improvement in potency over the standard, establishing Urease‑IN‑17 as a considerably more active compound in this enzyme system.

Urease Benchmarking Standard Inhibitor

Urease-IN-17 Displays ~53‑Fold Lower Urease Potency Than the Advanced Inhibitor Urease-IN-18 (IC50 1.6 μM)

Urease‑IN‑18 (compound 13a) is a non‑competitive urease inhibitor with a reported IC50 of 1.6 μM , whereas Urease‑IN‑17 exhibits an IC50 of 84.53 μM [1]. While these data derive from separate studies (a class‑level inference), they highlight a 53‑fold potency gap between two biscoumarin‑related urease inhibitors, underscoring that Urease‑IN‑17 occupies a distinct, lower‑potency niche.

Urease Potency Gradient Analog Comparison

Urease-IN-17 Possesses Dual Enzyme Inhibition Profile: Urease (IC50 84.53 μM) and ENPP1 (Ki 50 μM)

Beyond urease inhibition, Urease‑IN‑17 also acts as a non‑nucleotide inhibitor of ENPP1 with a Ki of 50 μM [1]. No direct comparator for dual inhibition is available; however, this dual‑target profile is a distinguishing feature of the compound within the biscoumarin class, as many biscoumarin analogs are not reported to inhibit ENPP1 at similar concentrations.

ENPP1 Urease Dual Inhibitor

Urease-IN-17 Is Synthesized Economically at Room Temperature with High Yield, Enabling Cost‑Effective Procurement

The improved synthesis of biscoumarins, including Urease‑IN‑17, proceeds at room temperature using a catalytic amount of piperidine, delivering high yields without the need for heating or excess aldehyde required in earlier methods [1]. While no direct cost‑per‑gram comparator is provided, this efficient synthetic route is expected to translate into more favorable procurement economics compared to biscoumarin analogs that demand more resource‑intensive protocols.

Synthesis Cost-Effectiveness Scalability

Where Urease-IN-17 Delivers Clear Scientific Value: Validated Application Scenarios


Structure–Activity Relationship (SAR) Studies of Biscoumarin Urease Inhibitors

Urease‑IN‑17 serves as a well‑characterized reference point within a series of 21 biscoumarins whose urease inhibitory activities span from 15.06 μM to 91.35 μM [1]. Its moderate potency (IC50 = 84.53 μM) and defined 2‑chlorophenyl substitution make it an ideal baseline for evaluating how further chemical modifications enhance or attenuate activity [1].

Benchmarking Novel Urease Inhibitors Against a Documented Biscoumarin Standard

With a 248‑fold potency advantage over the traditional standard thiourea (IC50 = 21 mM) in the same assay system, Urease‑IN‑17 offers a more pharmacologically relevant biscoumarin comparator than thiourea alone [1]. This makes it suitable as a secondary standard in screening campaigns for novel urease inhibitors.

Dual‑Target Probe Studies: Exploring Urease and ENPP1 Cross‑Talk

Given its dual inhibition profile—urease (IC50 = 84.53 μM) [1] and ENPP1 (Ki = 50 μM) [2]—Urease‑IN‑17 can be employed as a chemical probe in cellular or in vivo models where both urease activity (e.g., from Helicobacter pylori) and ENPP1‑mediated signaling are hypothesized to contribute to pathogenesis.

Agricultural Urease Inhibition Research: Ammonia Volatilization Control

High urease activity in soil leads to ammonia volatilization and economic losses [1]. Urease‑IN‑17, as a biscoumarin‑based urease inhibitor, provides a structural template for developing soil‑applied urease inhibitors, with its moderate potency and straightforward synthesis facilitating formulation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urease-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.